molecular formula C18H22 B14513944 1,1'-(Ethane-1,1-diyl)bis(2-ethylbenzene) CAS No. 63566-68-7

1,1'-(Ethane-1,1-diyl)bis(2-ethylbenzene)

Cat. No.: B14513944
CAS No.: 63566-68-7
M. Wt: 238.4 g/mol
InChI Key: WPDZUPSUBMQBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is an organic compound with the molecular formula C16H18. It is also known by other names such as Bibenzyl, 4,4’-dimethyl-; α,β-Di-p-tolylethane; p,p’-Dimethylbibenzyl; and sym-Di-p-tolylethane . This compound is characterized by its two ethylbenzene groups connected by an ethane bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) typically involves the reaction of ethylbenzene with a suitable reagent to form the desired product. One common method involves the use of Friedel-Crafts alkylation, where ethylbenzene is reacted with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is unique due to its specific arrangement of ethylbenzene groups and its ability to undergo various chemical reactions.

Properties

CAS No.

63566-68-7

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-ethyl-2-[1-(2-ethylphenyl)ethyl]benzene

InChI

InChI=1S/C18H22/c1-4-15-10-6-8-12-17(15)14(3)18-13-9-7-11-16(18)5-2/h6-14H,4-5H2,1-3H3

InChI Key

WPDZUPSUBMQBRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C)C2=CC=CC=C2CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.